Cas no 18383-49-8 ((1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one)
![(1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one structure](https://ja.kuujia.com/scimg/cas/18383-49-8x500.png)
(1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one 化学的及び物理的性質
名前と識別子
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- 7-Oxabicyclo[4.1.0]heptan-2-one,1-methyl-4-(1-methylethenyl)-, (1S,4R,6S)-
- cis-Carvone oxide
- (1S,3R,6S)-6-methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-5-one
- Carvone oxide
- CARVONE-5,6-OXIDE
- (1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one
- trans-Carvone oxide
- 1,6-Epoxy-p-menth-8-en-2-one
-
- インチ: InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9-,10+/m0/s1
- InChIKey: YGMNGQDLUQECTO-UJNFCWOMSA-N
- ほほえんだ: CC([C@H]1CC(=O)[C@]2(O[C@H]2C1)C)=C
計算された属性
- せいみつぶんしりょう: 166.09942
- どういたいしつりょう: 166.09938
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.812
- トポロジー分子極性表面積: 29.6
じっけんとくせい
- 密度みつど: 1.086
- ふってん: 255.6°Cat760mmHg
- フラッシュポイント: 107.6°C
- 屈折率: 1.487
- PSA: 29.6
- FEMA: 4084 | CARVONE-5,6-OXIDE
(1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1608166-0.1g |
(1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one |
18383-49-8 | 95% | 0.1g |
$113.0 | 2023-07-10 | |
Enamine | EN300-1608166-2.5g |
(1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one |
18383-49-8 | 95% | 2.5g |
$810.0 | 2023-07-10 | |
Enamine | EN300-1608166-50mg |
(1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one |
18383-49-8 | 95.0% | 50mg |
$76.0 | 2023-09-23 | |
Enamine | EN300-1608166-1000mg |
(1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one |
18383-49-8 | 95.0% | 1000mg |
$414.0 | 2023-09-23 | |
Enamine | EN300-1608166-10000mg |
(1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one |
18383-49-8 | 95.0% | 10000mg |
$1778.0 | 2023-09-23 | |
Aaron | AR00AXE9-500mg |
Carvone oxide |
18383-49-8 | 95% | 500mg |
$452.00 | 2025-01-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5958-100mg |
(1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one |
18383-49-8 | 95% | 100mg |
¥594.0 | 2024-04-23 | |
A2B Chem LLC | AF08741-250mg |
Carvone oxide |
18383-49-8 | 95% | 250mg |
$206.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5958-500mg |
(1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one |
18383-49-8 | 95% | 500mg |
¥1320.0 | 2024-04-23 | |
A2B Chem LLC | AF08741-2.5g |
Carvone oxide |
18383-49-8 | 95% | 2.5g |
$888.00 | 2024-04-20 |
(1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one 関連文献
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1. Chapter 13. Terpenoids and steroids
(1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-oneに関する追加情報
Compound CAS No. 18383-49-8: (1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one
The compound with CAS No. 18383-49-8, commonly referred to as (1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one, is a highly specialized organic molecule with significant applications in the field of medicinal chemistry and natural product synthesis. This compound belongs to the class of bicyclic ketones and has garnered attention due to its unique structural features and potential bioactivity.
Recent studies have highlighted the importance of this compound in the development of novel drug candidates. Researchers have focused on its stereochemistry, particularly the (1S,4R,6S) configuration, which plays a crucial role in determining its pharmacological properties. The presence of an isopropenyl group at position 4 and a methyl group at position 1 contributes to its stereochemical diversity, making it a valuable substrate for further modifications in drug design.
The bicyclo[4.1.0]heptane framework is a distinctive feature of this compound, providing it with exceptional rigidity and stability. This structural motif is often associated with natural products and has been implicated in various biological activities, including antimicrobial and anticancer properties. Recent advancements in synthetic methodologies have enabled chemists to efficiently construct this complex framework, paving the way for large-scale production and further exploration of its therapeutic potential.
In terms of synthesis, this compound has been successfully synthesized through a variety of approaches, including ring-closing metathesis and enolate-based cyclizations. These methods have not only improved the yield but also enhanced the control over stereochemistry, which is critical for maintaining its bioactivity. The use of catalytic asymmetric induction techniques has further expanded the scope of its applications in asymmetric synthesis.
The compound's ability to form stable complexes with various biomolecules has made it an attractive candidate for studying molecular interactions. For instance, its interaction with enzymes involved in lipid metabolism has been extensively studied, revealing potential applications in treating metabolic disorders such as obesity and diabetes.
Moreover, recent computational studies have provided insights into the molecular dynamics of this compound, shedding light on its conformational flexibility and binding affinity to target proteins. These findings have been instrumental in guiding medicinal chemists toward optimizing its pharmacokinetic properties for clinical use.
In conclusion, (1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one represents a significant advancement in the field of organic synthesis and drug discovery. Its unique structure, coupled with cutting-edge research findings, positions it as a promising lead compound for developing innovative therapeutic agents.
18383-49-8 ((1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one) 関連製品
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